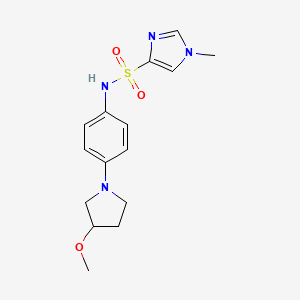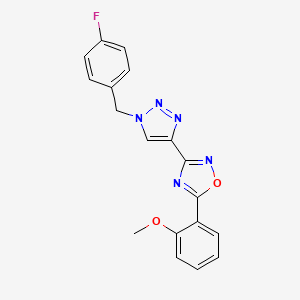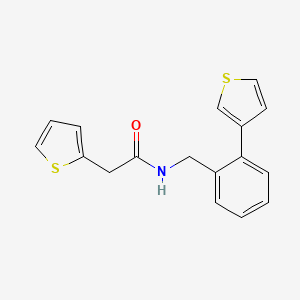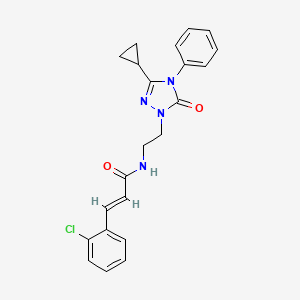![molecular formula C29H28N4O6 B2608347 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899910-53-3](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C29H28N4O6 and its molecular weight is 528.565. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
- A study by Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, showing broad-spectrum antitumor activity. Some compounds demonstrated selective activities towards specific cancer cell lines, such as CNS, renal, breast, and leukemia. Molecular docking studies indicated these compounds' potential in inhibiting the growth of cancer cells through mechanisms akin to known cancer drugs (Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
- Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones. These compounds were evaluated for antimicrobial and anticonvulsant activities, showing potential against various bacterial strains and fungi, as well as in convulsion models (Rajasekaran et al., 2013).
Antihypertensive and Diuretic Properties
- Rahman et al. (2014) explored N-substituted-(4-oxo-2-substituted-phenylquinazolin-3(4H)-yl) benzene sulfonamide derivatives for diuretic and antihypertensive activities. They found some compounds with significant activity, highlighting the potential for treating hypertension (Rahman et al., 2014).
Potential in Neurodegenerative Diseases
- Makhaeva et al. (2017) synthesized N-(pyridin-3-ylmethyl)-2-aminothiazolines, assessing them for inhibitory activity against acetylcholinesterase and antioxidant properties. This research indicated their potential as multifunctional agents for treating neurodegenerative diseases (Makhaeva et al., 2017).
Psychotropic Activity
- Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, demonstrating notable sedative action, anti-inflammatory activity, and selective cytotoxic effects. These compounds could be relevant for psychotropic applications (Zablotskaya et al., 2013).
Properties
CAS No. |
899910-53-3 |
|---|---|
Molecular Formula |
C29H28N4O6 |
Molecular Weight |
528.565 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H28N4O6/c1-19-8-11-21(12-9-19)31-27(35)17-33-23-6-3-2-5-22(23)28(36)32(29(33)37)14-4-7-26(34)30-16-20-10-13-24-25(15-20)39-18-38-24/h2-3,5-6,8-13,15H,4,7,14,16-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
DJBALZVPZLYVSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2608264.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2608265.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2608267.png)
![(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B2608268.png)


![2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2608271.png)
![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2608276.png)
![2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2608278.png)



